molecular formula C9H13ClN2OS B1447955 2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride CAS No. 1394705-82-8

2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride

Cat. No.: B1447955
CAS No.: 1394705-82-8
M. Wt: 232.73 g/mol
InChI Key: WNJFBVCJZDNTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride is an organic chemical with broad applications in scientific experiments. It is often used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C9H13ClN2OS. The InChI code is 1S/C9H12N2OS.ClH/c1-13-8-4-2-7(3-5-8)12-6-9(10)11;/h2-6H,10-11H2,1H3;1H . This indicates the structural arrangement of atoms in the molecule and the hydrogen bonds.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 232.73 g/mol. It appears as a powder and should be stored at room temperature .

Scientific Research Applications

  • Chemical Reactions and Bond Studies : Pasini and Moroni (1997) explored the reactions of chelating methylsulfanylacetate, benzoate, and phenolate ligands with PtII, providing insights into the binding affinities and reaction mechanisms involving methylsulfanyl groups (Pasini & Moroni, 1997).

  • Synthesis of Nitroquinolines : Máslankiewicz et al. (2005) demonstrated the synthesis of 3-Methylsulfanyl nitroquinolines from nitro derivatives, showcasing the role of methylsulfanyl groups in organic synthesis (Máslankiewicz et al., 2005).

  • Corrosion Inhibition : Hegazy et al. (2012) evaluated Schiff bases containing methylsulfanyl groups as corrosion inhibitors for carbon steel, highlighting their utility in industrial applications (Hegazy et al., 2012).

  • Analytical Applications in Lipid Peroxidation : Gérard-Monnier et al. (1998) utilized methylsulfanyl-based compounds in colorimetric assays for lipid peroxidation, indicating their importance in biochemical analysis (Gérard-Monnier et al., 1998).

  • Polyimide Synthesis : Qiu and Zhang (2005) discussed the synthesis of organosoluble polyimides using methylsulfanyl-based dianhydrides, which are crucial in materials science for creating high-performance polymers (Qiu & Zhang, 2005).

  • Biological Activity in Agriculture : Jiang et al. (2010) synthesized phenoxy acetates with methylsulfanyl groups, which showed high herbicidal activity, demonstrating the agricultural applications of these compounds (Jiang et al., 2010).

  • Antibacterial Agents : Halve et al. (2009) synthesized phenyldiazenyl phenols with methylsulfanyl groups, which exhibited significant antibacterial activity, pointing towards their potential use in medical applications (Halve et al., 2009).

  • Antiviral Activity : Holý et al. (2002) investigated pyrimidines with methylsulfanyl substitutions for antiviral properties, emphasizing the potential of these compounds in antiviral drug development (Holý et al., 2002).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-(4-methylsulfanylphenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.ClH/c1-13-8-4-2-7(3-5-8)12-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJFBVCJZDNTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride
Reactant of Route 2
2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride
Reactant of Route 4
2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride
Reactant of Route 5
2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride
Reactant of Route 6
2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.